4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGIDHKEDTNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxopyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the oxopyrrolidine ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide and a suitable base.
Attachment of the Dimethylsulfamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Gaps
- Pharmacokinetics : The ethoxyphenyl group may improve oral bioavailability compared to more polar analogs, but this requires validation via ADME studies.
- Crystallographic Data: No crystal structure is reported; SHELX-based refinement (as in ) could elucidate intermolecular interactions critical for solid-state properties.
Biological Activity
The compound 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule with a molecular formula of . It features a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a dimethylsulfamoylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the ethoxyphenyl group via substitution reactions. The dimethylsulfamoylamino group is added through sulfonamide formation reactions. Specific catalysts and solvents are required to optimize yield and purity during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways including:
- Signal transduction
- Metabolic regulation
- Gene expression modulation
1. Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts, thus enhancing cholinergic transmission.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | AChE Inhibition |
| Eserine (Standard) | 0.5 | AChE Inhibition |
2. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays such as DPPH radical scavenging and ABTS assays.
| Assay Type | Compound Tested | Result (%) |
|---|---|---|
| DPPH Scavenging | This compound | TBD |
| ABTS Scavenging | Eserine | 99 |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential therapeutic applications:
- Study on Acetylcholinesterase Inhibitors : A related study found that novel symmetric sulfamides derived from phenethylamines exhibited promising AChE inhibitory activities, suggesting structural similarities may confer similar effects ([Science.gov] ).
- Antioxidant Evaluation : Another investigation into polyhydroxylated sulfated steroids demonstrated significant antioxidant and enzyme inhibitory properties, emphasizing the importance of structural characteristics in determining biological activity ([Science.gov]).
Q & A
Q. What are the established synthetic routes for 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-step reactions starting from pyrrolidinone precursors. Key steps include:
- Cyclization : Formation of the pyrrolidinone ring using amine and carbonyl precursors under acidic/basic conditions .
- Sulfamoylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution or coupling reactions .
- Aromatic Substitution : Attachment of the 4-ethoxyphenyl group using Ullmann or Buchwald-Hartwig coupling . Optimization : Yield improvements are achieved by controlling temperature (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd for coupling). Thin-layer chromatography (TLC) and HPLC monitor reaction progress .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the pyrrolidinone ring, ethoxyphenyl protons (δ 6.8–7.2 ppm), and dimethylsulfamoyl group (δ 2.8–3.1 ppm for N-CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₅H₂₁N₃O₄S⁺, m/z ≈ 340.12) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Discrepancies often arise from compound solubility, membrane permeability, or off-target effects. Strategies include:
- Solubility Optimization : Use DMSO/cosolvents (e.g., PEG) or nanoformulation .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy .
- Proteomic Profiling : Identify off-target interactions via affinity pull-down assays or SILAC-based mass spectrometry .
Q. What computational methods are suitable for predicting its pharmacokinetic properties and target interactions?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP, bioavailability, and CYP450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER assess binding stability and conformational changes over 100+ ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core Modifications : Replace the ethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .
- Sulfamoyl Tweaks : Compare dimethylsulfamoyl with cyclopropylsulfonamide groups to optimize steric and electronic effects .
- In Vivo Validation : Prioritize analogs with >50% oral bioavailability in rodent PK studies .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- One-Pot Reactions : Reduce purification steps via tandem cyclization-sulfamoylation .
- Flow Chemistry : Continuous reactors improve reproducibility and heat management for exothermic steps .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported enzyme inhibition IC₅₀ values?
- Standardized Protocols : Adopt uniform assay conditions (pH 7.4, 37°C) and controls (e.g., staurosporine for kinases) .
- Enzyme Source Validation : Compare recombinant vs. tissue-extracted enzymes via Western blot .
- Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What analytical methods confirm compound stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B guidelines) .
- LC-MS/MS Stability Assays : Quantify degradation products over 24–72 hours in simulated gastric fluid .
Experimental Design
Q. How to design a comprehensive pharmacological profiling study for this compound?
- Phase 1 (In Vitro) : Broad-spectrum kinase profiling (Eurofins Panlabs), hERG channel inhibition (patch-clamp) .
- Phase 2 (In Vivo) : Rodent models for efficacy (xenograft tumors) and toxicity (ALT/AST levels, histopathology) .
- Phase 3 (Mechanistic) : RNA-seq or CRISPR screens to identify downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
